molecular formula C16H15IN2O3 B2670472 (E)-N'-(2,5-dimethoxybenzylidene)-3-iodobenzohydrazide CAS No. 324776-85-4

(E)-N'-(2,5-dimethoxybenzylidene)-3-iodobenzohydrazide

Cat. No.: B2670472
CAS No.: 324776-85-4
M. Wt: 410.211
InChI Key: KSEYBRCMUSQTDY-VCHYOVAHSA-N
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Description

(E)-N’-(2,5-dimethoxybenzylidene)-3-iodobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional functional groups such as methoxy and iodine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,5-dimethoxybenzylidene)-3-iodobenzohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-iodobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2,5-dimethoxybenzylidene)-3-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,5-dimethoxybenzylidene)-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides.

Scientific Research Applications

(E)-N’-(2,5-dimethoxybenzylidene)-3-iodobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N’-(2,5-dimethoxybenzylidene)-3-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation, but the presence of functional groups such as methoxy and iodine plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide: Similar structure with a thioamide group instead of a hydrazide.

    2-[(E)-2,5-Dimethoxybenzylidene]indan-1-one: Contains an indanone moiety instead of a hydrazide.

Uniqueness

(E)-N’-(2,5-dimethoxybenzylidene)-3-iodobenzohydrazide is unique due to the presence of both methoxy and iodine substituents, which confer distinct chemical and biological properties. The iodine atom, in particular, enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3/c1-21-14-6-7-15(22-2)12(9-14)10-18-19-16(20)11-4-3-5-13(17)8-11/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEYBRCMUSQTDY-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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